2-Cyclobutoxy-5-methylpyrimidine
Description
2-Cyclobutoxy-5-methylpyrimidine is a chemical compound with the molecular formula C9H12N2O. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest in various scientific research applications due to its unique structure and properties.
Properties
IUPAC Name |
2-cyclobutyloxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-5-10-9(11-6-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEVLAJNKLRUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-5-methylpyrimidine typically involves the reaction of cyclobutanol with 5-methylpyrimidine under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxy-5-methylpyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclobutoxy-5-methylpyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be utilized in the study of biological systems and processes, such as enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclobutoxy-5-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
2-Cyclobutoxy-5-(methylthio)pyrimidine
2-Cyclobutoxy-5-methylpyrimidinone
2-Cyclobutoxy-5-ethylpyrimidine
2-Cyclobutoxy-5-propylpyrimidine
This comprehensive overview provides a detailed understanding of 2-Cyclobutoxy-5-methylpyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-Cyclobutoxy-5-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound's structure, featuring a cyclobutoxy group, may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 164.20 g/mol. The presence of the cyclobutoxy moiety is expected to affect the compound's lipophilicity and solubility, key factors in drug design.
Anticancer Properties
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, a study reported an IC50 value of approximately 30 µM against the A549 lung cancer cell line, indicating moderate potency .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 30 | Cell cycle arrest |
| HT-29 | 25 | Apoptosis induction |
| P-388 | 20 | Caspase activation |
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of various kinases involved in cancer progression. The compound's ability to modulate kinase activity could be linked to its structural features that allow for effective binding to enzyme active sites .
Study on Antiproliferative Effects
A detailed study investigated the antiproliferative effects of various pyrimidine derivatives, including this compound. The results indicated that this compound could significantly reduce cell viability in a dose-dependent manner across multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle .
In Vivo Studies
In vivo studies utilizing animal models have shown that administration of this compound resulted in reduced tumor growth compared to control groups. These findings suggest that this compound may be effective in a therapeutic context, warranting further investigation into its pharmacokinetics and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
